molecular formula C12H13NO5 B1436142 Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate CAS No. 2173097-97-5

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate

Cat. No.: B1436142
CAS No.: 2173097-97-5
M. Wt: 251.23 g/mol
InChI Key: NFYWHTPYAGVMCF-UHFFFAOYSA-N
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Description

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. The compound is characterized by the presence of an acetylacetamido group attached to a hydroxybenzoate structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate typically involves the acetylation of 4-amino-2-hydroxybenzoic acid followed by esterification. The reaction conditions often include the use of acetic anhydride as the acetylating agent and methanol as the esterifying agent. The process can be summarized as follows:

    Acetylation: 4-amino-2-hydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 4-(n-acetylacetamido)-2-hydroxybenzoic acid.

    Esterification: The resulting acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The acetylacetamido group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

    Industry: Utilized in the formulation of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The acetylacetamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the hydroxybenzoate moiety can participate in redox reactions, affecting cellular oxidative stress levels. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the acetylacetamido group, resulting in different chemical and biological properties.

    Acetylsalicylic acid (Aspirin): Contains an acetyl group but differs in the overall structure and pharmacological effects.

    Methyl 4-aminobenzoate: Contains an amino group instead of an acetylacetamido group, leading to different reactivity and applications.

Uniqueness

Methyl 4-(n-acetylacetamido)-2-hydroxybenzoate is unique due to the presence of both the acetylacetamido and hydroxybenzoate groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 4-(diacetylamino)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7(14)13(8(2)15)9-4-5-10(11(16)6-9)12(17)18-3/h4-6,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYWHTPYAGVMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)C(=O)OC)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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